molecular formula C58H85AlO9P2 B8180274 Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate)

Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate)

Cat. No.: B8180274
M. Wt: 1015.2 g/mol
InChI Key: IQJARXJKVIARHO-UHFFFAOYSA-K
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Description

Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) is a third-generation organophosphate nucleating agent primarily used in the polymer industry. This compound is known for its effectiveness in enhancing the properties of crystalline polymers, such as polypropylene, by improving their stiffness, heat resistance, transparency, and hardness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) involves the reaction of aluminum hydroxide with 2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphoric acid. The reaction typically occurs in a solvent such as methanol or DMSO under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pH, and solvent concentration to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) primarily undergoes nucleophilic substitution reactions due to the presence of reactive phosphate groups. It can also participate in coordination reactions with metal ions, forming stable complexes .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases like sodium hydroxide and acids like hydrochloric acid. The reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) include various aluminum-phosphate complexes and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) exerts its effects involves the interaction of its phosphate groups with polymer chains. This interaction promotes nucleation, leading to the formation of more uniform and stable crystalline structures. The compound’s aluminum center also plays a role in coordinating with polymer chains, further enhancing their properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) stands out due to its high efficiency as a nucleating agent, providing superior mechanical and thermal properties to polymers compared to other similar compounds. Its ability to enhance transparency and reduce shrinkage in polymers makes it a preferred choice in various industrial applications .

Properties

IUPAC Name

aluminum;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H43O4P.Al.H2O/c2*1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;;/h2*14-17H,13H2,1-12H3,(H,30,31);;1H2/q;;+3;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJARXJKVIARHO-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].[OH-].[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H85AlO9P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1015.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151841-65-5
Record name Hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-κO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]aluminum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151841-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyaluminum bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151841655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYALUMINUM BIS(2,2-METHYLENE-BIS(4,6-DI-TERT-BUTYLPHENYL)PHOSPHATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32S296KGN1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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